molecular formula C17H19ClFN5O3 B10939943 3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-[4-(4-fluorobenzyl)piperazin-1-yl]propan-1-one

3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-1-[4-(4-fluorobenzyl)piperazin-1-yl]propan-1-one

Cat. No.: B10939943
M. Wt: 395.8 g/mol
InChI Key: XFWGTFCAXBYADR-UHFFFAOYSA-N
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Description

3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-PROPANONE is a synthetic organic compound that features a pyrazole ring substituted with chloro and nitro groups, a piperazine ring substituted with a fluorobenzyl group, and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-PROPANONE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Substitution Reactions: The chloro and nitro groups can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with a dihaloalkane.

    Coupling Reactions: The pyrazole and piperazine rings can be coupled using a suitable linker, such as a propanone moiety, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the piperazine ring.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: The chloro group on the pyrazole ring may be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the pyrazole or piperazine rings.

    Reduction: The major product of nitro group reduction would be the corresponding amine.

    Substitution: Substitution reactions could yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for the synthesis of various derivatives with potential biological activity.

Biology

    Biochemical Studies: It may be used in studies to understand its interaction with biological molecules and pathways.

Medicine

    Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where its specific chemical structure may be beneficial.

Industry

    Chemical Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-PROPANONE would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating their activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Chloro-1H-pyrazol-1-yl)-1-[4-(4-fluorobenzyl)piperazino]-1-propanone
  • 3-(4-Nitro-1H-pyrazol-1-yl)-1-[4-(4-fluorobenzyl)piperazino]-1-propanone

Uniqueness

The presence of both chloro and nitro groups on the pyrazole ring, along with the fluorobenzyl-substituted piperazine ring, makes 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-1-[4-(4-FLUOROBENZYL)PIPERAZINO]-1-PROPANONE unique. These functional groups may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.

Properties

Molecular Formula

C17H19ClFN5O3

Molecular Weight

395.8 g/mol

IUPAC Name

3-(4-chloro-3-nitropyrazol-1-yl)-1-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]propan-1-one

InChI

InChI=1S/C17H19ClFN5O3/c18-15-12-23(20-17(15)24(26)27)6-5-16(25)22-9-7-21(8-10-22)11-13-1-3-14(19)4-2-13/h1-4,12H,5-11H2

InChI Key

XFWGTFCAXBYADR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)F)C(=O)CCN3C=C(C(=N3)[N+](=O)[O-])Cl

Origin of Product

United States

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